3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid
Overview
Description
It belongs to the class of drugs called fibrates and works by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) cholesterol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid typically involves the reaction of 2,3,6-trimethylphenol with appropriate reagents to form the desired product. One common method involves the methylation of cresol (a type of phenol) in the presence of a base metal catalyst at suitable temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on lipid metabolism and its potential role in treating metabolic disorders.
Medicine: Used in the development of drugs for treating hyperlipidemia and related conditions.
Industry: Employed in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The compound exerts its effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism. By binding to these receptors, the compound modulates the expression of genes involved in lipid synthesis and breakdown, leading to reduced triglyceride levels and increased HDL cholesterol levels.
Comparison with Similar Compounds
Similar Compounds
Clofibrate: Another fibrate used to lower cholesterol and triglyceride levels.
Gemfibrozil: A fibrate that also targets lipid metabolism but has a different chemical structure.
Bezafibrate: Similar in function but with distinct pharmacokinetic properties.
Uniqueness
3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid is unique due to its specific chemical structure, which allows it to effectively activate PPARs and modulate lipid metabolism. Its efficacy in reducing triglyceride levels and increasing HDL cholesterol makes it a valuable compound in the treatment of hyperlipidemia.
Properties
IUPAC Name |
(E)-3-[2-(2,3,6-trimethylphenoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-8-9-13(2)18(14(12)3)21-16-7-5-4-6-15(16)10-11-17(19)20/h4-11H,1-3H3,(H,19,20)/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPOLSQBRBTEDI-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OC2=CC=CC=C2C=CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)C)OC2=CC=CC=C2/C=C/C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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